5-Chloro-2-methylphenyl isothiocyanate
Overview
Description
5-Chloro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It is an isothiocyanate derivative, characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group (N=C=S). This compound is used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that isothiocyanates, in general, can interact with a variety of biological targets, including proteins and enzymes . The specific target organ of this compound, as indicated by its safety data sheet, is the respiratory system .
Mode of Action
Isothiocyanates are known to be electrophilic and can react with various amines . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the function of the target molecules .
Biochemical Pathways
Isothiocyanates are known to be involved in various biological processes, including cell cycle regulation and apoptosis
Pharmacokinetics
Its boiling point is reported to be 268-272 °C , and its density is 1.248 g/mL at 25 °C , which might influence its bioavailability and distribution in the body.
Result of Action
It is known to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that the compound might induce cellular stress responses and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methylphenyl isothiocyanate. For instance, it should be stored in a well-ventilated place and kept in a tightly closed container . Thermal decomposition of the compound can lead to the release of irritating gases and vapors . Therefore, temperature and ventilation are important factors to consider when handling this compound.
Biochemical Analysis
Biochemical Properties
They often act as inhibitors of certain enzymes and can form covalent bonds with amino acid residues in proteins .
Cellular Effects
It is known that isothiocyanates can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isothiocyanates can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
It is known that isothiocyanates can have toxic or adverse effects at high doses .
Metabolic Pathways
Isothiocyanates are known to interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Isothiocyanates are known to interact with various transporters and binding proteins .
Subcellular Localization
Isothiocyanates are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-methylphenylamine with carbon disulfide and a base such as triethylamine, followed by the addition of a desulfurizing agent like tosyl chloride . Another method involves the reaction of 5-chloro-2-methylphenylamine with phenyl chlorothionoformate in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Addition Reactions: It can add to double bonds in alkenes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
5-Chloro-2-methylphenyl isothiocyanate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the chlorine and methyl substituents, making it less reactive in certain contexts.
4-Chloro-2-methylphenyl isothiocyanate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
5-Chloro-2-methylphenyl isothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other isothiocyanates. The presence of the chlorine atom and methyl group can influence its electronic properties and steric interactions, making it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
4-chloro-2-isothiocyanato-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBDGAPNWNWUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172832 | |
Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-36-2 | |
Record name | 4-Chloro-2-isothiocyanato-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-o-tolyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19241-36-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, 5-chloro-o-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methylphenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-o-tolyl isothiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ2Z26D9ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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